

Technical Guide: Infrared Spectroscopy of 6-Chloropyridin-2-yl Acetate

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Compound of Interest

Compound Name: 6-Chloropyridin-2-yl acetate

CAS No.: 138376-65-5

Cat. No.: B590562

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Executive Summary & Molecule Definition

Target Molecule: **6-Chloropyridin-2-yl acetate** CAS: 138376-65-5 (Representative) Molecular Formula: C

H

CINO

Structure: An ester formed between 6-chloro-2-hydroxypyridine (tautomer of 6-chloro-2-pyridone) and acetic acid.

Critical Disambiguation

In drug development workflows, nomenclature often overlaps. It is vital to distinguish the target from its structural isomers/analogs:

- Target (O-Acetyl):**6-Chloropyridin-2-yl acetate**.^{[1][2][3]} The acetyl group is bonded to the oxygen atom attached to the pyridine ring (Py-O-CO-CH). This is an activated ester.

- Analog (C-Acetyl):(6-Chloropyridin-2-yl)acetic acid derivatives (e.g., Ethyl 2-(6-chloropyridin-2-yl)acetate). Here, the acetyl group is separated from the ring by a methylene bridge (Py-CH
-COOR).

This guide focuses exclusively on the O-Acetyl species (Py-O-Ac).

Experimental Protocol: Data Acquisition

For this activated ester, Attenuated Total Reflectance (ATR) is the superior sampling technique over transmission (KBr pellets) due to the compound's potential hydrolytic instability.

Recommended Workflow

Parameter	Setting/Requirement	Rationale
Technique	FT-IR with Diamond or ZnSe ATR	Diamond is preferred for durability; ZnSe is acceptable but sensitive to pH extremes (unlikely here).
Sample State	Neat (Liquid/Low-melting Solid)	Avoids solvent interference. No grinding required (prevents moisture absorption).
Resolution	4 cm	Sufficient to resolve aromatic fine structure without excessive noise.
Scans	32 or 64	Optimizes Signal-to-Noise (S/N) ratio.
Background	Air (Clean Crystal)	Must be collected immediately prior to sample to subtract atmospheric CO /H O.
Cleaning	Isopropanol or Acetone	Avoid water-based cleaning agents to prevent hydrolysis on the crystal surface.

Spectral Analysis & Assignment

The IR spectrum of **6-Chloropyridin-2-yl acetate** is dominated by the interplay between the electron-deficient pyridine ring and the ester functionality.

A. The Carbonyl Region (1750–1800 cm)

Unlike standard aliphatic esters (1735–1750 cm

) or simple phenolic esters (~1760 cm

), this molecule exhibits a hypsochromic shift (higher wavenumber).

- Observed Band: 1775 ± 10 cm

(Strong, Sharp)

- Mechanistic Driver: The pyridine ring is electron-deficient (π -deficient). The nitrogen atom and the chlorine substituent at position 6 exert a strong inductive effect (-I), withdrawing electron density from the ester oxygen. This reduces the resonance donation of the ether oxygen into the carbonyl, increasing the double-bond character of the C=O bond and stiffening the spring constant ().

B. The "Fingerprint" & Skeletal Modes

The pyridine ring vibrations are characteristic but perturbed by the 2,6-substitution pattern.

- C=N / C=C Ring Stretch: 1570–1600 cm

(Often a doublet).

- C-O-C Asymmetric Stretch: 1180–1210 cm

. A broad, intense band characteristic of acetate esters.

- C-Cl Stretch: 720–750 cm

. A strong band, often distinct in the lower frequency region.

- Ring Breathing Mode: The classic pyridine breathing mode (~ 990 cm

) is often shifted or split in 2,6-disubstituted systems, typically appearing near 1000–1050 cm

.

C. Summary of Diagnostic Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment Description
C=O (Ester)	1775 ± 10	Strong	Carbonyl stretch; shifted high due to electron-withdrawing Py-Cl ring.
C=C / C=N	1570–1600	Med-Strong	Pyridine ring skeletal vibrations.
CH Deformation	1370–1380	Medium	"Umbrella" mode of the acetate methyl group.
C-O-C (Acyl)	1180–1210	Strong	Acetate C-O asymmetric stretch.
C-Cl	720–750	Strong	Carbon-Chlorine stretch (diagnostic for 6-Cl).

Quality Control: Impurity Profiling

The primary degradation pathway is hydrolysis, driven by moisture. This converts the activated ester back into 6-chloropyridin-2-one (or the -ol tautomer) and acetic acid.

Detection of Hydrolysis (The "Red Flags")

- Appearance of OH: A broad band at 2500–3300 cm⁻¹ indicates the carboxylic acid OH (from acetic acid) or pyridinol OH.
- Carbonyl Shift:
 - Intact: ~1775 cm⁻¹ (Ester).
 - Hydrolyzed (Pyridone): ~1650–1680 cm⁻¹

(Amide-like C=O of the pyridone tautomer).

- Hydrolyzed (Acetic Acid): ~1710 cm

(Dimeric acid C=O).

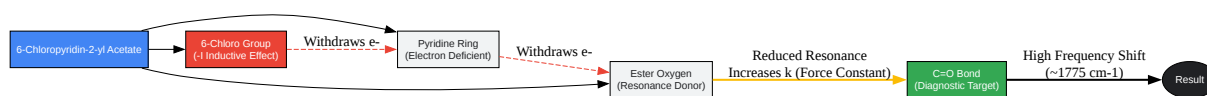
- Loss of C-O-C: Decrease in the 1190 cm

band intensity.

Visualizations

Diagram 1: Molecular Connectivity & Vibrational Logic

This diagram illustrates the key vibrational vectors and the electronic effects shifting the carbonyl frequency.

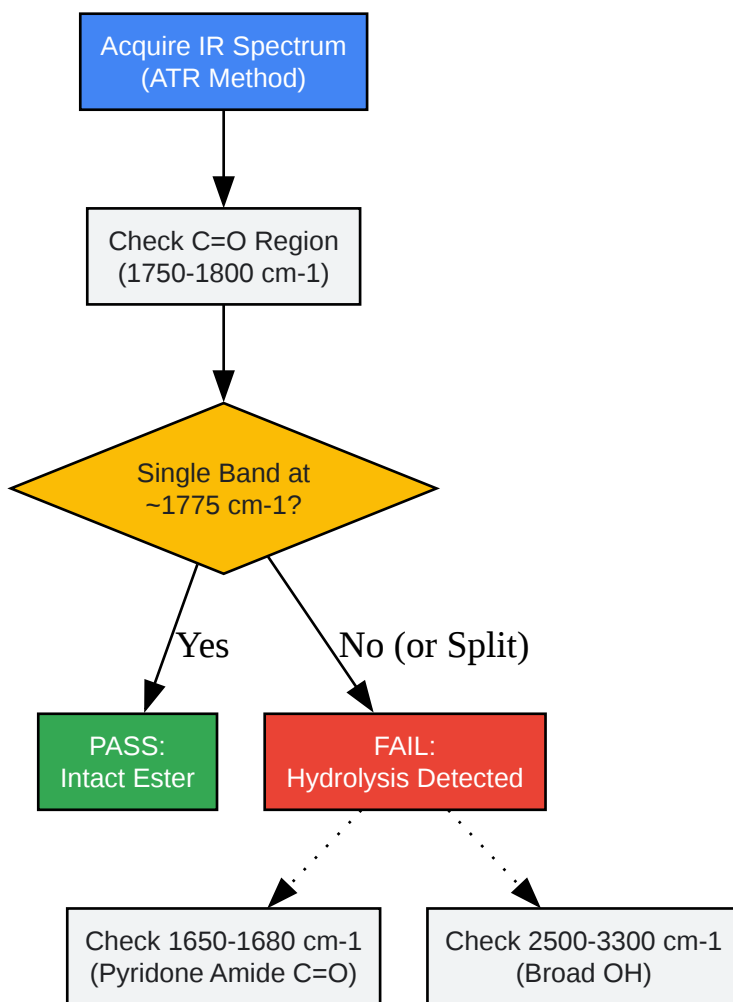


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Caption: Electronic influences on the carbonyl stretching frequency. The electron-withdrawing nature of the chloro-pyridine core stiffens the C=O bond, shifting it to higher wavenumbers.

Diagram 2: QC Workflow for Hydrolysis Detection

A logic gate for determining sample purity based on IR spectral features.



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Caption: Quality Control decision tree. The presence of lower-frequency carbonyl bands or broad OH stretching indicates degradation (hydrolysis).

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- To cite this document: BenchChem. [Technical Guide: Infrared Spectroscopy of 6-Chloropyridin-2-yl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b590562/docs#technical-guide-infrared-spectroscopy-of-6-chloropyridin-2-yl-acetate>]

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